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Introduction
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAP

Kinase, are critical components of the mitogen-activated protein kinase (MAPK) signaling

pathway.[1][2][3] This pathway is a key regulator of a wide variety of cellular processes

including cell proliferation, differentiation, survival, and motility.[2][3][4] Activation of the ERK1/2

cascade is initiated by a diverse range of extracellular stimuli, such as growth factors,

cytokines, and cellular stress.[4][5][6] This activation involves a sequential phosphorylation

cascade, culminating in the dual phosphorylation of ERK1 and ERK2 on specific threonine and

tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream

kinases MEK1 and MEK2.[4][7] The phosphorylation of these residues is a hallmark of ERK

activation.

The AZ8010 antibody is designed to specifically recognize the dually phosphorylated forms of

ERK1 (p44) and ERK2 (p42) at the Thr202/Tyr204 and Thr185/Tyr187 residues, respectively.

This specificity allows for the sensitive detection and semi-quantitative analysis of activated

ERK in cell and tissue lysates, making it an invaluable tool for researchers studying signaling

pathways related to cancer, neurobiology, and developmental biology.
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Feature Specification

Product Name
AZ8010 Anti-Phospho-ERK1/2 (Thr202/Tyr204)

Antibody

Target Protein
Phosphorylated ERK1 (p44 MAPK) and ERK2

(p42 MAPK)

Phosphorylation Site
Thr202/Tyr204 (Human ERK1), Thr185/Tyr187

(Human ERK2)

Applications Western Blot (WB)

Recommended Dilution 1:1000 for Western Blot

Molecular Weight 42, 44 kDa

Positive Control
EGF-treated A549 cells, PDGF-treated NIH/3T3

cells, TPA-treated HeLa cells.[3][8][9]

Storage
Store at -20°C. Avoid repeated freeze-thaw

cycles.

MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a multi-tiered kinase cascade that transmits signals from the cell

surface to the nucleus.[1] Upon stimulation by growth factors binding to receptor tyrosine

kinases (RTKs), a signaling complex is formed, leading to the activation of the small G-protein

Ras.[1][4] Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn

phosphorylate and activate MEK1/2 (MAP2K).[1][4] Finally, activated MEK1/2 dually

phosphorylates ERK1/2 at conserved threonine and tyrosine residues within the activation

loop, leading to its catalytic activation.[7] Activated p-ERK can then translocate to the nucleus

to phosphorylate and regulate the activity of numerous transcription factors, ultimately altering

gene expression and cellular responses.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.cellsignal.com/products/primary-antibodies/phospho-p44-42-mapk-erk1-2-thr202-tyr204-antibody/9101
https://www.raybiotech.com/rabbit-anti-phospho-erk1-2-thr202-tyr204-102-25508
https://www.novoprolabs.com/p/anti-phospho-p44-42-mapk-erk1-2-thr202-tyr204-rabbit-antibody-166694.html
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027163/
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027163/
https://www.researchgate.net/figure/Fig-1-Schematic-representation-of-the-ERK-signaling-pathway_fig1_233572765
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Events

Growth Factors /
Mitogens

Receptor Tyrosine
Kinase (RTK)

Ras

 Activates

Raf (MAP3K)

 Activates

MEK1/2 (MAP2K)

 Phosphorylates

ERK1/2 (MAPK)

 Phosphorylates
(Thr202/Tyr204)

p-ERK1/2

Transcription Factors
(e.g., c-Fos, Elk-1)

 Translocates &
Phosphorylates

Nucleus

Cellular Response
(Proliferation, Differentiation, etc.)

 Regulates
Gene Expression

Click to download full resolution via product page

Caption: The MAPK/ERK signaling cascade.
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Western Blot Protocol for Phospho-ERK1/2
This protocol provides a detailed procedure for the detection of phosphorylated ERK1/2 in

whole-cell lysates using the AZ8010 antibody.

A. Materials and Reagents
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

immediately before use.

Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

SDS-PAGE: Gels (e.g., 4-12% or 12% polyacrylamide), running buffer, and loading buffer.

[10]

Transfer System: PVDF or nitrocellulose membranes, transfer buffer.[11]

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-

20 (TBST).[11][12] Note: Do not use milk for blocking when detecting phosphoproteins as it

may cause high background.[5]

Primary Antibody: AZ8010 Anti-Phospho-ERK1/2 (Thr202/Tyr204) Antibody.

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween-20).

Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.

Stripping Buffer (Optional): For re-probing with total ERK antibody.[10][11]

B. Experimental Workflow Diagram
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Caption: Western Blot workflow for p-ERK detection.
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C. Detailed Protocol
1. Sample Preparation and Lysis

Culture cells to the desired confluency and apply experimental treatments (e.g., serum

starvation followed by growth factor stimulation).

After treatment, immediately place culture dishes on ice and wash cells twice with ice-cold

PBS.[5]

Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and

phosphatase inhibitors.

Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.

2. Protein Quantification

Determine the protein concentration of the lysate using a standard method like the BCA

assay to ensure equal loading of protein in each lane.[5]

3. SDS-PAGE

Prepare protein samples by adding SDS-PAGE loading buffer and heating at 95-100°C for 5

minutes.

Load 15-40 µg of total protein per lane onto a polyacrylamide gel.[10] Include a pre-stained

protein ladder to monitor migration.

Run the gel at 100-120V until the dye front reaches the bottom. It is important to run the gel

long enough to achieve clear separation of the 42 and 44 kDa bands.[11]

4. Protein Transfer
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Activate a PVDF membrane by incubating it in methanol for 2-5 minutes, then equilibrate in

transfer buffer.[11]

Transfer the separated proteins from the gel to the PVDF membrane using a wet or semi-dry

transfer system according to the manufacturer's instructions.[5][11]

(Optional) After transfer, you can briefly stain the membrane with Ponceau S to visualize

protein bands and confirm transfer efficiency.[5]

5. Immunoblotting

Block the membrane in 5% BSA in TBST for 1 hour at room temperature (RT) with gentle

agitation to prevent non-specific antibody binding.[11][12]

Incubate the membrane with the AZ8010 primary antibody diluted 1:1000 in 5% BSA in

TBST. This incubation should be performed overnight at 4°C with gentle agitation.[10][11][12]

Wash the membrane three times for 10 minutes each with TBST at RT with agitation.[11][12]

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted

according to the manufacturer's recommendation, for 1-2 hours at RT with agitation.[11][12]

Wash the membrane again three times for 10 minutes each with TBST at RT with agitation.

[11][12]

6. Detection and Analysis

Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for the recommended time.

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11][12]

For quantitative analysis, the signal intensity for p-ERK bands should be normalized. The

same membrane can be stripped and re-probed with an antibody for total ERK to account for

differences in protein loading.[5][10][11] The final data can be presented as the ratio of p-

ERK to total ERK.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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